Alvimopan enantiomer

Chiral chromatography Pharmaceutical analysis Enantiomeric purity

The Alvimopan enantiomer (ent-Alvimopan, CAS 156130-44-8) is the non-therapeutic optical antipode of the peripherally acting μ-opioid receptor antagonist Alvimopan (ADL 8-2698, Entereg®). Alvimopan possesses three chiral centers, yielding eight theoretical stereoisomers, of which only one specific diastereomer exhibits clinically relevant μ-opioid receptor antagonist activity.

Molecular Formula C25H32N2O4
Molecular Weight 424.5 g/mol
Cat. No. B12292678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlvimopan enantiomer
Molecular FormulaC25H32N2O4
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O
InChIInChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)
InChIKeyUPNUIXSCZBYVBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alvimopan Enantiomer: Procurement Guide for Analytical Reference Standards and Chiral Purity Applications


The Alvimopan enantiomer (ent-Alvimopan, CAS 156130-44-8) is the non-therapeutic optical antipode of the peripherally acting μ-opioid receptor antagonist Alvimopan (ADL 8-2698, Entereg®) [1]. Alvimopan possesses three chiral centers, yielding eight theoretical stereoisomers, of which only one specific diastereomer exhibits clinically relevant μ-opioid receptor antagonist activity [2]. The enantiomer serves as a critical reference standard for chiral purity assessment, impurity profiling, and analytical method validation during pharmaceutical development and quality control of Alvimopan drug substance and formulations [3].

Why Alvimopan Enantiomer Cannot Be Substituted with Generic Chiral Reference Standards


Alvimopan contains three chiral centers, theoretically generating eight stereoisomers, with only the specific (2S,3R,4R) configuration demonstrating the requisite μ-opioid receptor antagonism for therapeutic efficacy [1]. Generic chiral reference compounds lack the identical stereochemical fingerprint of the Alvimopan enantiomer and therefore cannot serve as valid system suitability standards for enantiomeric purity determination [2]. Furthermore, regulatory submissions for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) require compound-specific impurity reference standards with full certificates of analysis and characterization data that are chemically and stereochemically identical to the target impurity—requirements that only the authentic Alvimopan enantiomer can satisfy [3].

Quantitative Differentiation Evidence: Alvimopan Enantiomer vs. Therapeutic Alvimopan


HPLC Resolution: Baseline Separation of Alvimopan and Its Enantiomer Using β-Cyclodextrin Chiral Mobile Phase

The Alvimopan enantiomer can be resolved from the active pharmaceutical ingredient using a validated β-cyclodextrin chiral mobile phase additive method. Under optimized chromatographic conditions, Alvimopan and its enantiomer achieve complete baseline separation with resolution meeting ICH validation requirements [1]. This method employs a conventional C18 column (4.6 mm × 250 mm, 5 μm) rather than expensive chiral stationary phases, enabling cost-effective routine quality control [1].

Chiral chromatography Pharmaceutical analysis Enantiomeric purity

Chiral Purity Determination: Cellulose-Based CSP Method for Alvimopan Enantiomeric Excess Quantification

A stereoselective normal-phase HPLC method using cellulose tris(3,5-dichlorophenylcarbamate) immobilized chiral stationary phase provides a validated approach for determining the chiral purity of Alvimopan drug substance [1]. This method was specifically developed and validated to ascertain chiral purity and quantify any enantiomeric impurity present in Alvimopan samples [1]. The method addresses the analytical challenge posed by the multiple chiral centers in Alvimopan, providing a robust platform for batch-to-batch consistency evaluation [1].

Chiral stationary phase Enantiomeric excess Pharmaceutical quality control

Specific Optical Rotation: Stereochemical Fingerprint of Diastereomers for Identity Confirmation

Comprehensive synthesis and characterization of Alvimopan diastereomers established specific optical rotation ([α]D²⁵) values that serve as unique stereochemical identifiers for each stereoisomer [1]. The Alvimopan enantiomer and its diastereomeric impurities exhibit distinct optical rotation values measured at 25 °C at 1.01% concentration in DMSO, enabling unambiguous identity confirmation and differentiation from the active Alvimopan diastereomer [1]. These values are essential for establishing impurity specifications during analytical method development [1].

Specific optical rotation Stereochemical characterization Impurity profiling

NMR and IR Spectroscopic Fingerprints: Definitive Structural Characterization of Alvimopan Diastereomers

Complete spectroscopic characterization of all four practically feasible Alvimopan diastereomers was performed using ¹H NMR, ¹³C NMR (400 MHz, DMSO-d₆), and FTIR spectroscopy (KBr pellet), establishing unique spectral fingerprints for each stereoisomer [1]. The ¹H and ¹³C NMR chemical shifts, reported in δ (ppm) relative to TMS (δ 0.00), provide unambiguous differentiation between diastereomers, while IR spectra captured using Perkin Elmer 2400 FTIR offer complementary functional group verification [1]. Mass spectra recorded on 4000-Q-trap LC-MS/MS further confirm molecular identity [1].

NMR spectroscopy IR spectroscopy Structural elucidation

Peripheral Selectivity Differential: Alvimopan Enantiomer Metabolite (ADL 08-0011) Exhibits Distinct Pharmacokinetic Profile

The Alvimopan metabolite ADL 08-0011 (amide hydrolyzed metabolite) is also peripherally selective, although to a lesser degree than Alvimopan [1]. In multiple species, including humans, Alvimopan has low oral bioavailability, while ADL 08-0011, following its generation by human gut microflora, is more readily absorbed and achieves higher systemic exposures [1]. This differential absorption profile highlights that even structurally related compounds within the Alvimopan stereoisomer family exhibit distinct pharmacological behaviors.

Peripheral selectivity Metabolite profiling Pharmacokinetics

Validated Application Scenarios for Alvimopan Enantiomer Reference Standards


Pharmaceutical Quality Control: Chiral Purity Testing for Alvimopan Drug Substance Release

Quality control laboratories in pharmaceutical manufacturing require the Alvimopan enantiomer as a reference standard to establish system suitability and quantify enantiomeric impurities during batch release testing. Using validated HPLC methods with either β-cyclodextrin chiral mobile phase additives or cellulose-based chiral stationary phases, the enantiomer serves as a retention time marker and purity reference [1]. This application directly supports compliance with ICH Q6A specifications for chiral drug substances and is essential for commercial batch certification.

Regulatory Submission Support: Impurity Reference Standards for ANDA and DMF Filings

Generic pharmaceutical companies developing Abbreviated New Drug Applications (ANDAs) for Alvimopan formulations must characterize and control all stereoisomeric impurities. The Alvimopan enantiomer, supplied with a comprehensive Certificate of Analysis including specific optical rotation, NMR, IR, and MS data [1], provides regulatory agencies with documented evidence of impurity identification and quantification capability. This supports demonstration of pharmaceutical equivalence required for ANDA approval under 21 CFR 314.94.

Analytical Method Development and Validation: Chiral HPLC Method Establishment

Analytical research and development teams use the Alvimopan enantiomer as a critical tool during chiral HPLC method development and validation. The compound enables optimization of separation parameters, determination of limits of detection and quantification (LOD/LOQ) for the enantiomeric impurity, and assessment of method specificity [1]. Without authentic enantiomer material, method validation for chiral purity cannot meet ICH Q2(R1) requirements for accuracy and specificity.

Stability Studies and Forced Degradation Assessment: Stereochemical Integrity Monitoring

Pharmaceutical stability programs require monitoring of chiral integrity throughout the drug product shelf life. The Alvimopan enantiomer serves as a reference marker to detect any stereochemical inversion or racemization occurring under accelerated or long-term storage conditions [1]. This application supports ICH Q1A stability testing requirements and enables establishment of appropriate storage conditions and retest periods for Alvimopan drug substance and finished dosage forms.

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